

# In-Depth Technical Guide: Structural Analysis of (S)-2-Isopropylpyrrolidine Hydrochloride

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | (S)-2-Isopropylpyrrolidine hydrochloride |
| CAS No.:       | 51207-71-7                               |
| Cat. No.:      | B1529047                                 |

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## Introduction

**(S)-2-Isopropylpyrrolidine hydrochloride** is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. The stereochemistry at the C2 position, dictated by the isopropyl group, is crucial for its specific interactions with biological targets and its efficacy as a chiral auxiliary.[1] Therefore, a comprehensive structural analysis is paramount for its application in drug development and research. This guide provides an in-depth exploration of the methodologies employed to elucidate and confirm the structure of **(S)-2-Isopropylpyrrolidine hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development.

## Fundamental Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. **(S)-2-Isopropylpyrrolidine hydrochloride**, with the molecular formula C<sub>7</sub>H<sub>16</sub>ClN,

exists as a hydrochloride salt, which enhances its aqueous solubility and stability, making it amenable to various analytical techniques.[1][2]

| Property          | Value                       | Source |
|-------------------|-----------------------------|--------|
| Molecular Formula | C7H16ClN                    | [3]    |
| Molecular Weight  | 149.66 g/mol                | [3][4] |
| CAS Number        | 51207-71-7                  | [3]    |
| Canonical SMILES  | CC(C)[C@@H]1CCCN1.Cl        | [3]    |
| InChI Key         | CDMWOCOXYGUROI-FJXQXJEOSA-N | [3]    |

## Spectroscopic Techniques for Structural Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous determination of the molecular structure. Each technique provides a unique piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **(S)-2-Isopropylpyrrolidine hydrochloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are employed to confirm the connectivity and chemical environment of each atom.

Expertise & Experience: The choice of solvent is critical. Deuterated water ( $\text{D}_2\text{O}$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) are suitable due to the salt form of the compound.[2] The resulting spectra will reveal characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the pyrrolidine ring protons.[1] Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for definitively assigning proton and carbon signals, respectively.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-2-Isopropylpyrrolidine hydrochloride** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ).

- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled carbon spectrum.
- **2D NMR (Optional but Recommended):** Perform COSY and HSQC experiments to establish H-H and C-H correlations.
- **Data Analysis:** Integrate proton signals and analyze chemical shifts and coupling constants to deduce the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

**Expertise & Experience:** Electrospray ionization (ESI) in positive ion mode is the preferred method for this compound, as it is already in a salt form and will readily protonate. The expected  $[\text{M}+\text{H}]^+$  ion for the free base ( $\text{C}_7\text{H}_{15}\text{N}$ ) would be observed at  $m/z$  114.12.<sup>[5]</sup> High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition. The fragmentation pattern will typically show losses corresponding to the isopropyl group and cleavage of the pyrrolidine ring.<sup>[2]</sup>

## Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 10-100  $\mu\text{M}$ ) in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.
- **Instrument Setup:** Use an ESI-MS instrument, and acquire data in positive ion mode.
- **Data Acquisition:** Infuse the sample directly or via an LC system.
- **Data Analysis:** Identify the  $[\text{M}+\text{H}]^+$  peak and analyze the fragmentation pattern in MS/MS mode to confirm the structure.

## Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups and vibrational modes within the molecule.[6][7]

**Expertise & Experience:** In the IR spectrum, a broad absorption around 2500-3000  $\text{cm}^{-1}$  is characteristic of the N-H stretching vibration of the secondary ammonium salt.[2] C-H stretching and bending vibrations for the alkyl groups will also be present. Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide a unique fingerprint of the molecule.[6]

## Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.
- **Data Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods confirm the connectivity, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry.[8]

**Expertise & Experience:** Growing single crystals of suitable quality for X-ray diffraction can be a challenging yet crucial step.[8] The resulting crystal structure will not only confirm the (S) configuration at the C2 chiral center but also provide precise bond lengths and angles.[1] This information is invaluable for computational modeling and understanding intermolecular interactions.

## Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** Dissolve the compound in a suitable solvent and employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals.
- **Crystal Mounting:** Select a well-formed single crystal and mount it on a goniometer head.

- Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data.
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, determining atomic coordinates and thermal parameters.

## Chiral Purity and Enantiomeric Excess Determination

For applications in pharmaceuticals and asymmetric synthesis, ensuring the enantiomeric purity of **(S)-2-Isopropylpyrrolidine hydrochloride** is critical.[9]

Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] Polysaccharide-based columns are often effective for this class of compounds.  
[9]

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### Experimental Protocol: Chiral HPLC

- Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).[12]
- Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), often with an additive like trifluoroacetic acid to improve peak shape.[12]
- Sample Preparation: Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers. Dissolve the sample of **(S)-2-Isopropylpyrrolidine hydrochloride** in the mobile phase.[9]
- Analysis: Inject the racemic standard and the sample onto the HPLC system.

- Data Analysis: Integrate the peak areas of the (S) and (R) enantiomers in the sample chromatogram and calculate the enantiomeric excess using the formula:  $ee (\%) = \frac{|([S] - [R])|}{([S] + [R])} * 100$ .<sup>[9]</sup>

## Conclusion

The structural analysis of **(S)-2-Isopropylpyrrolidine hydrochloride** requires a synergistic application of advanced analytical techniques. NMR and mass spectrometry are essential for confirming the molecular structure and connectivity, while vibrational spectroscopy provides valuable information about functional groups. For the unambiguous determination of its three-dimensional structure and absolute stereochemistry, X-ray crystallography is the definitive method. Finally, chiral HPLC is indispensable for quantifying its enantiomeric purity, a critical parameter for its use in pharmaceutical and fine chemical synthesis. This comprehensive analytical approach ensures the quality, efficacy, and safety of this important chiral building block.

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